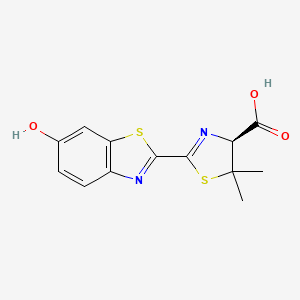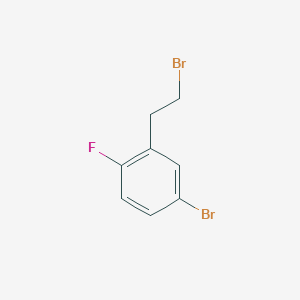![molecular formula C26H32O7 B12314911 [11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)
[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Oxocinobufagin is a bufadienolide, a type of steroid compound found in toad venom. It has a molecular formula of C26H32O7 and a molecular weight of 456.54 g/mol .
Preparation Methods
19-Oxocinobufagin can be synthesized from toad venom. The synthetic route involves the extraction of bufadienolides from the venom, followed by purification processes such as chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Chemical Reactions Analysis
19-Oxocinobufagin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19-Oxocinobufagin can lead to the formation of 19-oxo derivatives, while reduction can yield hydroxylated products .
Scientific Research Applications
19-Oxocinobufagin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying bufadienolides and their derivatives . In biology, it is utilized to investigate the effects of bufadienolides on cellular processes and signaling pathways . In medicine, 19-Oxocinobufagin is being explored for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells . Additionally, it has applications in agriculture as a natural pesticide due to its toxic effects on certain pests .
Mechanism of Action
The mechanism of action of 19-Oxocinobufagin involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit the activity of certain enzymes and disrupt cellular signaling pathways . One of the primary molecular targets of 19-Oxocinobufagin is the sodium-potassium ATPase pump, which plays a crucial role in maintaining cellular ion balance . By inhibiting this pump, 19-Oxocinobufagin can induce cell death through mechanisms such as apoptosis .
Comparison with Similar Compounds
19-Oxocinobufagin is similar to other bufadienolides such as bufalin, cinobufagin, and telocinobufagin . These compounds share a similar steroid structure but differ in their specific functional groups and biological activities . For example, bufalin and cinobufagin are also known for their anti-cancer properties, but they may have different molecular targets and mechanisms of action .
Similar Compounds::- Bufalin
- Cinobufagin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Bufarenogin
- Pseudobufarenogin
- Bufotaline
- Resibufogenin
- Resibufagin
- Deacetylcinobufagin
- Marinobufagenin
- Desacetylcinobufotalin
- Cinobufaginol
- 19-Oxocinobufotalin
- Arenobufagin 3-hemisuberate
- Proscillaridin A
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3 |
InChI Key |
FRUGXBQKMCOIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)

![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)

![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)



![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)
![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)

![N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B12314910.png)


